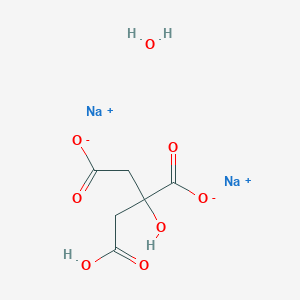

Dinatriumhydrogencitrat-Sesquihydrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Disodium hydrogen citrate sesquihydrate is an acid salt of citric acid with the chemical formula Na2C6H6O7·1.5H2O. It is commonly used as an antioxidant in food and to enhance the effects of other antioxidants. Additionally, it serves as an acidity regulator and sequestrant in various products, including gelatin, jam, sweets, ice cream, carbonated beverages, milk powder, wine, and processed cheeses .

Wissenschaftliche Forschungsanwendungen

Disodium hydrogen citrate sesquihydrate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and processes.

Industry: It is used as an antioxidant, acidity regulator, and sequestrant in food products.

Wirkmechanismus

Target of Action

Disodium hydrogen citrate sesquihydrate primarily targets the urinary tract, specifically the kidneys . It plays a crucial role in the treatment of urinary tract infections, painful or difficult urination, kidney stones, urinary acidosis, and gout .

Mode of Action

Disodium hydrogen citrate sesquihydrate works by removing excess uric acid from the blood through urine . The active ingredient is metabolized and forms bicarbonate ions that neutralize acids in blood and urine . This process increases the pH of urine, making it more alkaline .

Biochemical Pathways

The primary biochemical pathway affected by disodium hydrogen citrate sesquihydrate is the uric acid pathway . By increasing the pH of urine, it inhibits the growth of bacteria in the urinary tract, thereby reducing the chances of urinary tract infections . It also helps the kidneys get rid of excess uric acid, thereby preventing gout and kidney stones .

Pharmacokinetics

It is known that the compound is administered orally and is metabolized to form bicarbonate ions . These ions then act to neutralize acids in the blood and urine, thereby increasing the pH of the urine .

Result of Action

The molecular and cellular effects of disodium hydrogen citrate sesquihydrate’s action include the removal of excess uric acid from the blood, the neutralization of acids in the blood and urine, and the increase in urine pH . These effects lead to a reduction in the symptoms of urinary tract infections, painful or difficult urination, kidney stones, urinary acidosis, and gout .

Biochemische Analyse

Biochemical Properties

Disodium hydrogen citrate sesquihydrate plays a role in biochemical reactions, particularly in the context of food science. It is used as an antioxidant, which means it interacts with potentially harmful oxidizing agents in food and neutralizes them . This helps to preserve the food and maintain its quality over time .

Cellular Effects

It is known that it can be used to alleviate discomfort from urinary-tract infections , suggesting that it may have effects on cells in the urinary tract.

Molecular Mechanism

It is known to work by removing excess uric acid from the blood through urine . This suggests that it may interact with enzymes involved in uric acid metabolism.

Temporal Effects in Laboratory Settings

It is known to be soluble in water , which suggests that it could be readily absorbed and distributed in biological systems.

Metabolic Pathways

Disodium hydrogen citrate sesquihydrate is involved in the metabolic pathway related to uric acid excretion . It works by removing excess uric acid from the blood through urine .

Transport and Distribution

Given its solubility in water , it is likely to be readily absorbed and distributed in biological systems.

Subcellular Localization

Given its role in uric acid excretion , it may be localized in the kidney cells where uric acid filtration occurs.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Disodium hydrogen citrate sesquihydrate is typically synthesized by reacting citric acid with sodium hydroxide. The reaction involves the neutralization of citric acid with sodium hydroxide, followed by crystallization to obtain the sesquihydrate form .

Industrial Production Methods

In industrial settings, the production of disodium hydrogen citrate sesquihydrate involves large-scale neutralization of citric acid with sodium hydroxide under controlled conditions. The resulting solution is then subjected to crystallization processes to yield the sesquihydrate form. This method ensures high purity and consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Disodium hydrogen citrate sesquihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the conditions.

Reduction: It can be reduced under specific conditions to yield different compounds.

Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions involving disodium hydrogen citrate sesquihydrate include strong oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired products and the specific reaction being carried out .

Major Products Formed

The major products formed from reactions involving disodium hydrogen citrate sesquihydrate depend on the type of reaction and the conditions used. For example, oxidation reactions may yield different organic acids, while reduction reactions may produce various reduced forms of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sodium citrate dibasic sesquihydrate: Similar in structure and function, used as an acidity regulator and sequestrant.

Citric acid disodium salt sesquihydrate: Another similar compound with comparable uses in food and industrial applications.

Uniqueness

Disodium hydrogen citrate sesquihydrate is unique due to its specific hydration state (sesquihydrate) and its ability to act as both an antioxidant and an acidity regulator. Its versatility in various applications, from food to medicine, sets it apart from other similar compounds .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Disodium hydrogen citrate sesquihydrate involves the reaction of citric acid with sodium hydroxide in the presence of water to form Disodium hydrogen citrate. The resulting Disodium hydrogen citrate is then reacted with water to form Disodium hydrogen citrate sesquihydrate.", "Starting Materials": [ "Citric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve citric acid in water to form a solution", "Step 2: Add sodium hydroxide to the citric acid solution while stirring continuously", "Step 3: Continue stirring until all the sodium hydroxide has dissolved", "Step 4: Heat the reaction mixture to 70-80°C and maintain the temperature for 2-3 hours", "Step 5: Allow the reaction mixture to cool to room temperature", "Step 6: Filter the resulting Disodium hydrogen citrate and wash with water", "Step 7: Dissolve the Disodium hydrogen citrate in water", "Step 8: Allow the solution to cool to 20-25°C", "Step 9: Filter the resulting Disodium hydrogen citrate sesquihydrate and wash with water", "Step 10: Dry the Disodium hydrogen citrate sesquihydrate at 50-60°C until a constant weight is obtained" ] } | |

CAS-Nummer |

6132-05-4 |

Molekularformel |

C6H8Na2O8 |

Molekulargewicht |

254.10 g/mol |

IUPAC-Name |

disodium;3-carboxy-3-hydroxypentanedioate;hydrate |

InChI |

InChI=1S/C6H8O7.2Na.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;1H2/q;2*+1;/p-2 |

InChI-Schlüssel |

XNZQCYSOYHAYII-UHFFFAOYSA-L |

SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.O.[Na+].[Na+] |

Kanonische SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.O.[Na+].[Na+] |

Synonyme |

SODIUM HYDROGENCITRATE SESQUIHYDRATE; SODIUM CITRATE DIBASIC SESQUIHYDRATE; CITRIC ACID DISODIUM SALT; CITRIC ACID DISODIUM SALT SESQUIHYDRATE; DISODIUM CITRATE SESQUIHYDRATE; DISODIUM HYDROGEN CITRATE MONOHYDRATE; DISODIUM HYDROGEN CITRATE SESQUIHYDRATE; D |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[9H-fluoren-2-yl(hydroxy)amino]-2-oxoethyl] acetate](/img/structure/B568480.png)

![2-[(1S)-9-[(4-chlorophenyl)methyl]-6-fluoro-1,2,3,4-tetrahydrocarbazol-1-yl]acetic acid](/img/structure/B568482.png)

![3-Ethyl-2-(4-{3-[4-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-2-methylcyclohex-1-en-1-yl}buta-1,3-dien-1-yl)-1,3-benzothiazol-3-ium iodide](/img/structure/B568485.png)

![2,4,7,9,11,14-hexazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene](/img/structure/B568492.png)